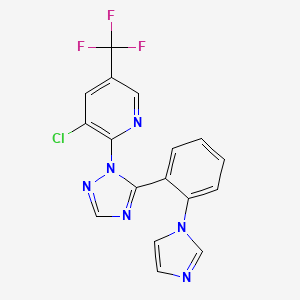

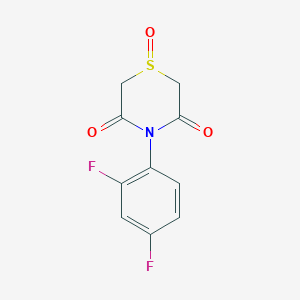

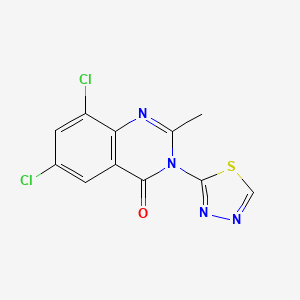

![molecular formula C17H16ClNO2 B3036062 (NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine CAS No. 338962-86-0](/img/structure/B3036062.png)

(NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring, the introduction of the phenyl groups, and the attachment of the methoxy and hydroxylamine groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl ring, for example, would introduce strain into the molecule because its bond angles deviate from the idealized tetrahedral angle of 109.5 degrees. This strain could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the hydroxylamine group could potentially engage in reactions with electrophiles, and the methoxy group could be involved in ether cleavage reactions. The phenyl and cyclopropyl groups could also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like hydroxylamine and methoxy could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen

Preparation and Reaction Studies

The preparation and reaction of cyclopropenone oximes, closely related to the chemical , have been explored. Yoshida et al. (1988) studied the preparation of 2,3-Diphenyl-, 2-methyl-3-phenyl-, and 2-methyl-3-(4-methylphenyl)cyclopropenone oxime hydrochlorides, leading to 4,6-diazaspiro[2.3]hexenones through reaction with isocyanates (Yoshida et al., 1988).

Synthesis Improvement

Gao Xue-yan (2011) improved the synthesis of 4-Chlorophenyl cyclopropyl ketone, a compound structurally similar to the chemical of interest, showcasing the potential for optimization in synthesizing related compounds (Gao Xue-yan, 2011).

Metabolic Studies

N-(2-Methoxyphenyl)hydroxylamine, part of the compound's structure, has been studied by Naiman et al. (2011), revealing its metabolism by human hepatic microsomes and identifying major microsomal enzymes involved in this process (Naiman et al., 2011).

Degradation and Environmental Impact

Lin Wang et al. (2016) investigated the removal of chlorpheniramine, which shares the 4-chlorophenyl component, in a nanoscale zero-valent iron-induced Fenton system, providing insights into the degradation pathways and environmental impacts of similar compounds (Wang et al., 2016).

Prodrug Development

The development of N-dinitrophenylamino acid amides, related to the compound's structure, as potential bioreductive prodrugs was explored by Sykes et al. (1999), indicating potential applications in medicinal chemistry (Sykes et al., 1999).

Enzymatic Metabolism

The metabolism of N-(2-methoxyphenyl)hydroxylamine in rat hepatic microsomes was studied by Naiman et al. (2010), providing further insights into its metabolic pathways and implications for similar compounds (Naiman et al., 2010).

Reaction Mechanisms

The reaction of O-methylhydroxylamine with adenosine, studied by Singer and Spengler (1982), might offer insights into the reactivity and potential applications of hydroxylamine derivatives (Singer & Spengler, 1982).

Imaging Agent Development

Kumar et al. (2004) synthesized a compound involving a chlorophenyl and methoxyphenyl group, similar to the compound , for potential use in PET imaging, demonstrating the application in diagnostic imaging (Kumar et al., 2004).

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, researchers could investigate new methods for synthesizing this compound or analogs with similar structures. They could also study the compound’s reactivity under various conditions to learn more about its chemical behavior. If this compound shows biological activity, it could be studied as a potential therapeutic agent .

Eigenschaften

IUPAC Name |

(NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-21-14-8-4-12(5-9-14)17(19-20)16-10-15(16)11-2-6-13(18)7-3-11/h2-9,15-16,20H,10H2,1H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXXWGSPQSMEKT-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NO)C2CC2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N\O)/C2CC2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3035979.png)

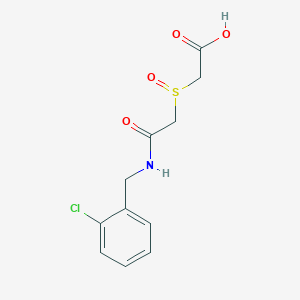

![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B3035982.png)

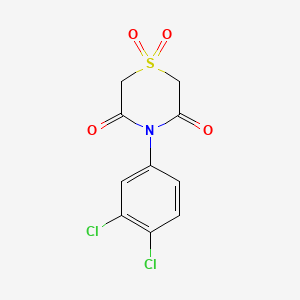

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3035984.png)

![2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3036000.png)

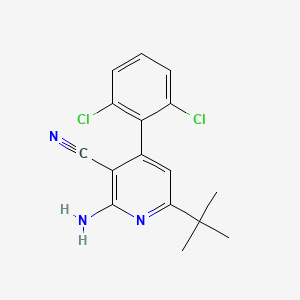

![Diethyl 6-amino-1-[(2,4-dichlorobenzoyl)amino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3036002.png)